rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure and significant biological activities. The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which have been extensively studied for their pharmacological properties .
Preparation Methods
The synthesis of rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including the stereoselective formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .
Chemical Reactions Analysis
rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol has significant potential in various fields of scientific research. In chemistry, it serves as a key synthetic intermediate in the total synthesis of several target molecules . In biology and medicine, the compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in the development of pharmaceuticals targeting the central nervous system . Additionally, its applications extend to the industrial sector, where it is used in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including changes in neurotransmitter levels and receptor activation . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol can be compared to other similar compounds within the 8-azabicyclo[3.2.1]octane family. Similar compounds include tropane alkaloids such as cocaine and atropine, which also feature the 8-azabicyclo[3.2.1]octane scaffold . this compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and synthetic applications .
Properties
IUPAC Name |
(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-6-8-4-3-7(10(8)2)5-9(6)11/h6-9,11H,3-5H2,1-2H3/t6-,7?,8?,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJKNBGLAJNORB-KHONBHQKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2C)CC1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC2CCC1N2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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